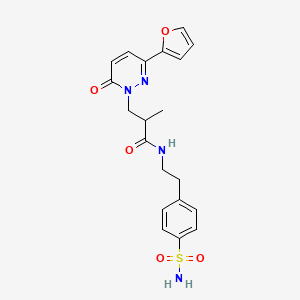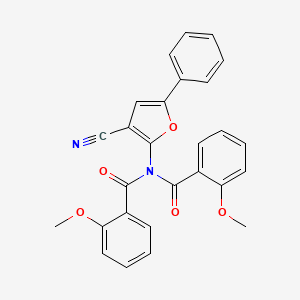
N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CFA or Compound 16. It is a potent inhibitor of the protein kinases, which makes it a promising candidate for drug development. In
作用機序
The mechanism of action of N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide involves the inhibition of protein kinases. Specifically, it binds to the ATP-binding site of the protein kinases, preventing the transfer of phosphate groups to downstream targets. This inhibition leads to the disruption of several cellular processes, including inflammation, apoptosis, and cell differentiation.
Biochemical and Physiological Effects
N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of several protein kinases, including p38α, JNK1, and JNK2. In vivo studies have shown that it has anti-inflammatory and anti-tumor effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide is its potency as a protein kinase inhibitor. This makes it a promising candidate for drug development. However, one limitation is its potential toxicity. In vitro studies have shown that it has cytotoxic effects on several cell lines. Further studies are needed to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for the study of N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide. One direction is the development of more potent and selective protein kinase inhibitors. Another direction is the investigation of its potential use in combination therapy with other drugs. Additionally, further studies are needed to determine its safety and efficacy in vivo and its potential use in the treatment of several diseases, including cancer, rheumatoid arthritis, and Alzheimer's disease.
Conclusion
In conclusion, N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide is a promising compound for drug development. Its potent inhibition of protein kinases makes it a promising candidate for the treatment of several diseases, including cancer, rheumatoid arthritis, and Alzheimer's disease. However, further studies are needed to determine its safety and efficacy in vivo and its potential use in combination therapy with other drugs.
合成法
The synthesis of N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide involves several steps. The first step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The second step involves the reaction of 2-methoxybenzoyl chloride with 3-cyano-5-phenylfuran-2-amine to form the intermediate compound. The final step involves the reaction of the intermediate compound with benzoyl chloride to form N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide.
科学的研究の応用
N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide has been extensively studied for its potential use in drug development. It has been shown to be a potent inhibitor of several protein kinases, including p38α, JNK1, and JNK2. These protein kinases are involved in several cellular processes, including inflammation, apoptosis, and cell differentiation. Inhibition of these protein kinases has been shown to have therapeutic potential in several diseases, including cancer, rheumatoid arthritis, and Alzheimer's disease.
特性
IUPAC Name |
N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O5/c1-32-22-14-8-6-12-20(22)25(30)29(26(31)21-13-7-9-15-23(21)33-2)27-19(17-28)16-24(34-27)18-10-4-3-5-11-18/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRORWEULAQUNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(C2=C(C=C(O2)C3=CC=CC=C3)C#N)C(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2949242.png)
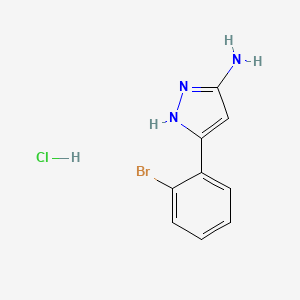
![methyl [(7-fluoro-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetate](/img/structure/B2949246.png)

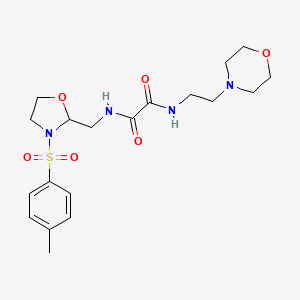
![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2949251.png)
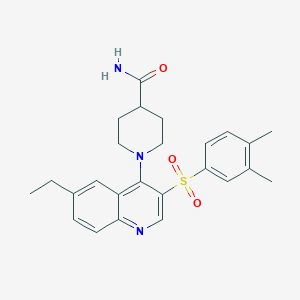
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2949253.png)
![3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B2949256.png)
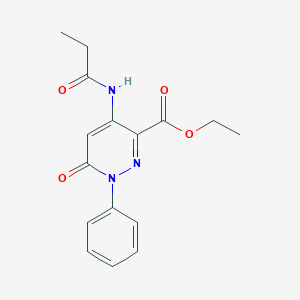
![[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
